molecular formula C8H6BrClO2 B14322247 (2-Bromo-6-chlorophenyl) acetate CAS No. 102932-04-7

(2-Bromo-6-chlorophenyl) acetate

Cat. No.: B14322247
CAS No.: 102932-04-7
M. Wt: 249.49 g/mol
InChI Key: BIBBKIZMUGQCPQ-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl) acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom at the second position and a chlorine atom at the sixth position on the phenyl ring, which is further esterified with an acetate group. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chlorophenyl) acetate typically involves the esterification of (2-Bromo-6-chlorophenyl) acetic acid. One common method is the reaction of (2-Bromo-6-chlorophenyl) acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-chlorophenyl) acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form (2-Bromo-6-chlorophenyl) ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of (2-Azido-6-chlorophenyl) acetate or (2-Thiocyanato-6-chlorophenyl) acetate.

    Oxidation: Formation of (2-Bromo-6-chlorophenyl) acetic acid.

    Reduction: Formation of (2-Bromo-6-chlorophenyl) ethanol.

Scientific Research Applications

(2-Bromo-6-chlorophenyl) acetate finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl) acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which may further interact with biological pathways.

Comparison with Similar Compounds

  • (2-Bromo-4-chlorophenyl) acetate
  • (2-Bromo-6-fluorophenyl) acetate
  • (2-Chloro-6-bromophenyl) acetate

Comparison: (2-Bromo-6-chlorophenyl) acetate is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for comparative studies.

Properties

CAS No.

102932-04-7

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(2-bromo-6-chlorophenyl) acetate

InChI

InChI=1S/C8H6BrClO2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3

InChI Key

BIBBKIZMUGQCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC=C1Br)Cl

Origin of Product

United States

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